

Application Notes and Protocols for CFDA-SE Staining of Adherent Cell Lines

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Compound of Interest		
Compound Name:	CFDA-SE	
Cat. No.:	B15609178	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

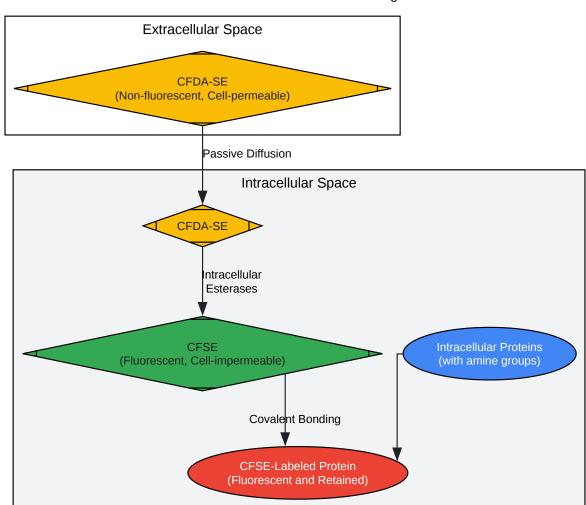
Carboxyfluorescein diacetate succinimidyl ester (**CFDA-SE**) is a reliable and widely used cell-permeable fluorescent dye for long-term cell tracing and the analysis of cell proliferation.[1] Its utility lies in its ability to covalently label intracellular proteins, resulting in stable, well-retained fluorescence that is distributed approximately equally among daughter cells upon cell division. [1][2][3] This dye-dilution principle allows for the quantitative assessment of cell generations by flow cytometry or fluorescence microscopy.[2]

Initially non-fluorescent, the diacetate groups of **CFDA-SE** are cleaved by intracellular esterases upon entering a viable cell, yielding the highly fluorescent and amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][3][4] The succinimidyl ester group then forms covalent bonds with primary amines of intracellular proteins, ensuring the fluorescent marker is retained within the cell.[1][5] This document provides a detailed protocol for the use of **CFDA-SE** with adherent cell lines, including reagent preparation, staining procedures, and data analysis considerations.

Mechanism of Action

The following diagram illustrates the mechanism by which **CFDA-SE** becomes fluorescent and is retained within the cell.





Mechanism of CFDA-SE Staining

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Caption: Mechanism of CFDA-SE activation and retention within a live cell.

Quantitative Data Summary

Successful staining with **CFDA-SE** requires careful optimization of dye concentration and incubation time to achieve bright labeling with minimal cytotoxicity.[6][7] The following tables provide recommended concentration ranges and preparation guidelines.



Table 1: Recommended Staining Conditions

Parameter	Recommended Range	Notes
CFDA-SE Stock Solution	2-5 mM in anhydrous DMSO	Prepare fresh and aliquot for single use to avoid hydrolysis. [6][7][8]
Working Concentration	0.5 - 25 μM in PBS or other suitable buffer	Optimal concentration is cell- type dependent and should be determined empirically.[1][6]
0.5 - 5 μM for short-term viability assays.[1]	Lower concentrations are generally less toxic.[6]	
5 - 10 μM for long-term proliferation studies.[1]	Higher concentrations may be needed for rapidly dividing cells.	_
Incubation Time	10 - 20 minutes at 37°C	Protect from light during incubation.[1][5]
Cell Density	1×10^6 - 5×10^7 cells/mL (for suspension protocol)	For adherent cells, grow to desired confluency on coverslips.[1][9]

Table 2: Example Preparation of CFDA-SE Working Solution from a 2 mM Stock

Final Concentration (μΜ)	Volume of 2 mM Stock (μL)	Final Volume of Buffer (mL)
0.5	0.25	1
1.0	0.5	1
2.5	1.25	1
5.0	2.5	1
10.0	5.0	1



Experimental Protocol for Adherent Cell Lines

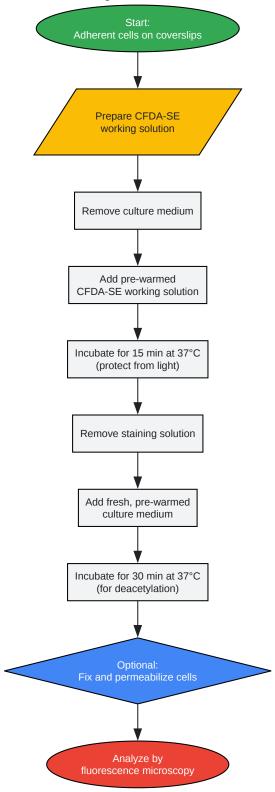
This protocol outlines the steps for labeling adherent cells grown on coverslips with **CFDA-SE** for analysis by fluorescence microscopy.

Materials

- Adherent cells cultured on sterile coverslips in a petri dish
- CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Complete cell culture medium, pre-warmed to 37°C
- Aldehyde-containing fixative (e.g., 3.7% formaldehyde in PBS), optional
- Micropipettes and sterile tips
- Incubator (37°C, 5% CO₂)
- Fluorescence microscope with appropriate filter sets (Excitation max ~492 nm, Emission max ~517 nm)[1][5]

Workflow Diagram





CFDA-SE Staining Workflow for Adherent Cells

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Caption: Step-by-step workflow for CFDA-SE labeling of adherent cells.



Detailed Procedure

- Cell Culture: Grow adherent cells on sterile coverslips inside a petri dish using the appropriate culture medium until they reach the desired confluency.[1][10]
- Reagent Preparation:
 - Prepare a 2-5 mM stock solution of CFDA-SE in anhydrous DMSO.[6][7] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[6][8]
 - On the day of the experiment, dilute the CFDA-SE stock solution in pre-warmed (37°C)
 PBS to the desired final working concentration (e.g., 0.5-25 μM).[1]
- Staining:
 - Aspirate the culture medium from the petri dish containing the coverslips.
 - Gently add the pre-warmed CFDA-SE working solution to cover the cells.[10]
 - Incubate the cells for 15 minutes at 37°C, protecting them from light.[1][10]
- Wash and Deacetylation:
 - Remove the CFDA-SE loading solution.
 - Replace it with fresh, pre-warmed complete culture medium.[1][10]
 - Incubate the cells for an additional 30 minutes at 37°C. This step allows the intracellular esterases to fully cleave the acetate groups, ensuring complete conversion to the fluorescent CFSE form.[1][10]
- Optional Fixation:
 - If fixation is required, wash the cells with PBS.
 - Fix the cells with an aldehyde-containing fixative (e.g., 3.7% formaldehyde) for 15 minutes at room temperature.[1]
 - Rinse the cells three times with PBS.[1]



- · Analysis:
 - Mount the coverslip on a microscope slide.
 - Analyze the stained cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation/Emission: ~492/517 nm).[5]

Troubleshooting and Considerations

- Toxicity: High concentrations of **CFDA-SE** can be toxic to cells and may induce growth arrest or apoptosis.[2][6][7] It is crucial to perform a titration to determine the lowest effective concentration for your specific cell type and application.[6][7]
- Uneven Staining: Ensure a single-cell suspension if adapting this protocol for flow cytometry to achieve uniform labeling.[6][8] For adherent cells, ensure the staining solution covers the monolayer evenly.
- Fluorescence Loss: Some proliferation-independent loss of fluorescence may occur within the first 24-48 hours after staining.[2][11] This should be considered when analyzing early time points.
- Reagent Stability: **CFDA-SE** is sensitive to hydrolysis. Use anhydrous DMSO for the stock solution and store it properly in single-use aliquots to maintain its reactivity.[6][7][8]
- Viability: Always assess cell viability after staining, for example, by using a viability dye like 7 AAD or Propidium Iodide in flow cytometry applications.[11][12]

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